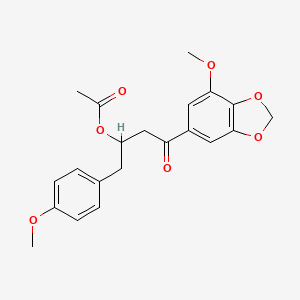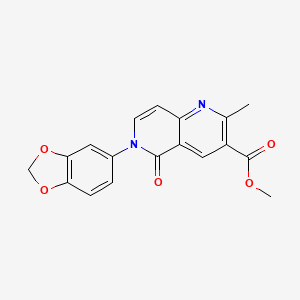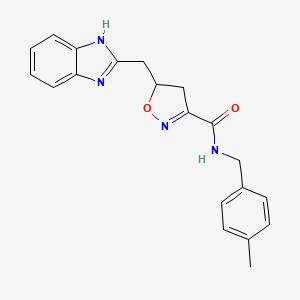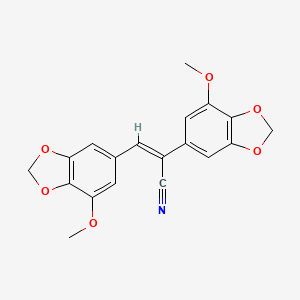![molecular formula C6H9NO3 B11467221 6,8-Dioxabicyclo[3.2.1]octan-4-one, oxime](/img/structure/B11467221.png)
6,8-Dioxabicyclo[3.2.1]octan-4-one, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4Z)-6,8-DIOXABICYCLO[321]OCTAN-4-YLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique bicyclic structure This compound is part of the 6,8-dioxabicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE typically involves the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. This rearrangement can be promoted by reagents such as thionyl chloride (SOCl2) in the presence of pyridine . The reaction conditions involve treating the C4 alcohols with SOCl2/pyridine, leading to the formation of a chlorosulfite intermediate and subsequent oxygen migration from C5 to C4 . Another method involves using Appel conditions, which also result in similar rearrangements via the alkoxytriphenylphosphonium intermediate .
Industrial Production Methods
Large-scale production of related compounds, such as levoglucosenone, can be achieved through the acidification and pyrolysis of cellulose-containing materials . This process is efficient and can be scaled up for industrial applications, providing a renewable source of starting materials for the synthesis of N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE and related compounds.
Chemical Reactions Analysis
Types of Reactions
N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl2), pyridine, and diethylaminosulfur trifluoride (DAST) . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and rearranged derivatives of the original compound . These products can be further utilized in different chemical processes and applications.
Scientific Research Applications
N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of materials such as chiral solvents and catalysts.
Mechanism of Action
The mechanism of action of N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to biochemical pathways, making the compound useful for studying and manipulating biological systems .
Comparison with Similar Compounds
Similar Compounds
Levoglucosenone: A related compound produced from the pyrolysis of cellulose-containing materials.
Cyrene: A reduction product of levoglucosenone, used as a chiral solvent.
6,8-Dioxabicyclo[3.2.1]octane: The parent compound of the family, known for its diverse reactivity.
Uniqueness
N-[(4Z)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE is unique due to its specific structural features and reactivity. Its ability to undergo skeletal rearrangements and form various derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(NZ)-N-(6,8-dioxabicyclo[3.2.1]octan-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H9NO3/c8-7-5-2-1-4-3-9-6(5)10-4/h4,6,8H,1-3H2/b7-5- |
InChI Key |
OFJBRDBXJXCAOH-ALCCZGGFSA-N |
Isomeric SMILES |
C1C/C(=N/O)/C2OCC1O2 |
Canonical SMILES |
C1CC(=NO)C2OCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11467154.png)

![2-ethyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B11467159.png)
![5-(3-chloro-4-fluorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B11467163.png)
![Methyl 3-amino-2-carbamoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11467171.png)

![6-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one](/img/structure/B11467175.png)
![methyl 4-[8-amino-3,7-dicyano-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-6-yl]benzoate](/img/structure/B11467178.png)

![3-[(3-acetylphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11467182.png)
![9-cyclopropyl-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11467185.png)
![6-[(Pyridin-4-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile](/img/structure/B11467187.png)

![N-[4-(methoxymethyl)-2-[3-(4-methoxyphenyl)-1,2-oxazol-4-yl]-6-methylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B11467198.png)
